
4,4'-(2-Amino-4-propylpyridine-3,5-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol is an organic compound that features a pyridine ring substituted with an amino group and a propyl group, flanked by two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Substitution Reactions:
Coupling with Phenol Groups: The final step involves coupling the substituted pyridine with phenol groups, often using a catalyst such as palladium in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4,4’-(4-Aminopyridine-3,5-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of phenol groups.
Bisphenol A: Contains phenol groups but lacks the pyridine core and amino group.
Uniqueness
4,4’-(2-Amino-4-propylpyridine-3,5-diyl)diphenol is unique due to its combination of a pyridine core with both amino and phenol groups
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[6-amino-5-(4-hydroxyphenyl)-4-propylpyridin-3-yl]phenol |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-17-18(13-4-8-15(23)9-5-13)12-22-20(21)19(17)14-6-10-16(24)11-7-14/h4-12,23-24H,2-3H2,1H3,(H2,21,22) |
InChI Key |
ZPMIAGNYHXEVBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


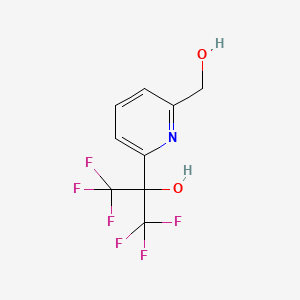

![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
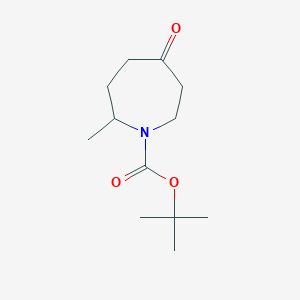
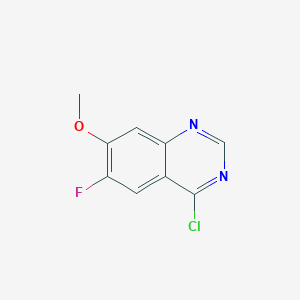
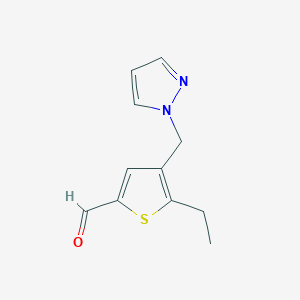
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
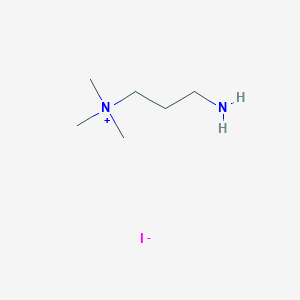

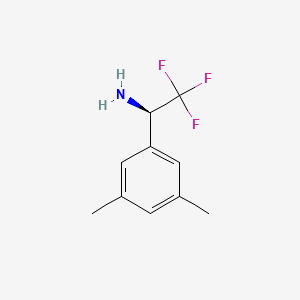
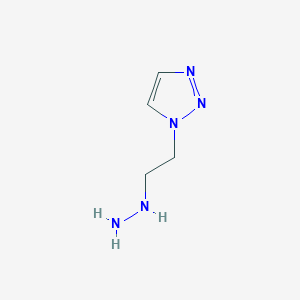
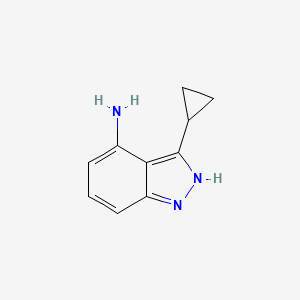
![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)
![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)
